2,2-Dimethylhept-6-ynoic acid
Description
2,2-Dimethylhept-6-ynoic acid is a branched alkyne-substituted carboxylic acid with the molecular formula C₉H₁₄O₂. Its structure features a seven-carbon chain (heptanoic acid backbone) with a terminal triple bond at position 6 and two methyl groups at the second carbon.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2,2-dimethylhept-6-ynoic acid |
InChI |
InChI=1S/C9H14O2/c1-4-5-6-7-9(2,3)8(10)11/h1H,5-7H2,2-3H3,(H,10,11) |
InChI Key |
BWCWEBKLWOOYIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCCC#C)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Selected Carboxylic Acids
Key Findings
(a) Branching Effects (2,2-Dimethyl Substitution)
The presence of two methyl groups at position 2 in this compound introduces steric hindrance, which may reduce solubility in polar solvents compared to its unbranched analog, 2-methylhept-6-ynoic acid . However, branching increases thermal stability, as seen in 2,2-dimethyl-6-heptenoic acid (), which is a liquid at room temperature despite its molecular weight .
(b) Triple Bond vs. Double Bond Reactivity
~4.8) due to enhanced inductive electron withdrawal . Conversely, the alkene in 2,2-dimethyl-6-heptenoic acid allows for easier hydrogenation or epoxidation, broadening its synthetic utility .
(c) Amino Group Influence
The amino substitution in (R)-2-amino-2-methylhept-6-enoic acid () drastically reduces acidity (pKa ~2.5) compared to non-amino analogs, as the protonated amino group donates electrons to the carboxylic acid via resonance . This compound also exhibits higher water solubility, making it relevant in peptide synthesis .
(d) Conjugation Effects
Hexa-2,4-dienoic acid () demonstrates significantly stronger acidity (pKa ~2.9) due to conjugation stabilizing the deprotonated form. However, its shorter chain length limits hydrophobic interactions compared to heptanoic acid derivatives .
Research Implications
- Synthetic Chemistry: The triple bond in this compound offers a handle for click chemistry or alkyne-specific coupling reactions, distinct from the alkene reactivity of 2,2-dimethyl-6-heptenoic acid .
- Material Science : Increased rigidity from the alkyne could enhance polymer backbone stability compared to alkenes or dienes .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2-Dimethylhept-6-ynoic acid, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization of precursor hydroxy acids using acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O). For example, analogous syntheses of 3-hydroxy acids involve ketone precursors subjected to acid-catalyzed cyclization . Optimize reaction parameters (temperature, catalyst loading, solvent) through controlled experiments, and monitor yields via gas chromatography-mass spectrometry (GC-MS).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the alkyne (δ ~70-100 ppm in NMR) and methyl group positions. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and alkyne C≡C stretches (~2100-2260 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula. Cross-reference data with databases like NIST Chemistry WebBook for accuracy .
Q. How does the steric hindrance from the 2,2-dimethyl group affect the compound’s reactivity in nucleophilic additions?
- Methodology : Perform comparative kinetic studies using model nucleophiles (e.g., Grignard reagents) with and without the dimethyl substituents. Monitor reaction progress via thin-layer chromatography (TLC) and quantify steric effects using computational tools (e.g., molecular volume calculations in Gaussian). Compare results with less hindered analogs .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of cyclization reactions involving this compound derivatives?
- Methodology : Conduct isotopic labeling (e.g., ) to track oxygen migration during cyclization. Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify rate-determining steps. Compare experimental yields with computational predictions to validate mechanisms .
Q. How can contradictory literature data on the compound’s pKa be resolved?
- Methodology : Replicate published measurements under standardized conditions (solvent, temperature, ionic strength). Use potentiometric titration with a glass electrode calibrated to NIST buffers. Perform statistical meta-analysis of historical data to identify outliers and systematic errors, referencing guidelines for data consistency in academic reporting .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
- Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in kinetic resolution experiments. Analyze enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD). Correlate catalyst structure with ee using multivariate regression models. Publish protocols in line with ethical reporting standards to ensure reproducibility .
Data Reporting Recommendations
Key Considerations for Experimental Design
- Ethical Compliance : Disclose approval from institutional review boards (IRBs) for studies involving human/animal tissues .
- Data Validation : Use triplicate measurements and report confidence intervals. Cross-check spectral data against peer-reviewed databases .
- Conflict Resolution : Address contradictory findings by replicating experiments and engaging in peer discussion forums .
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